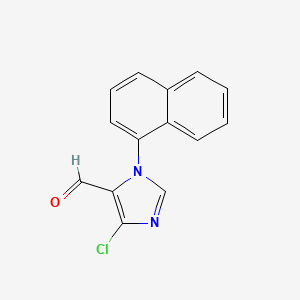

![molecular formula C17H15ClN2O2S2 B2706100 Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 731001-96-0](/img/structure/B2706100.png)

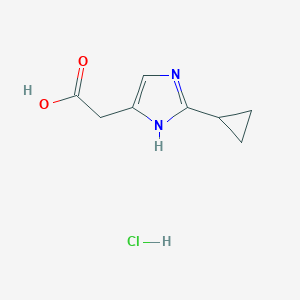

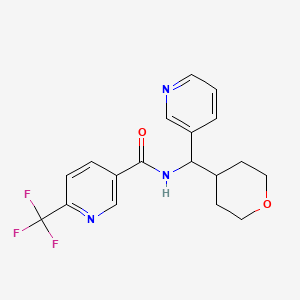

Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Crystal Structure and Spectroscopic Characterization

The multicomponent reaction involving ethyl 3-aminocrotonate and phenyl isothiocyanates under mild conditions resulted in compounds like Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate. The structural elucidation through X-ray diffraction, alongside FT-IR, 1H and 13C NMR spectroscopy, and DFT calculations, provided insights into the molecule's geometry and vibrational frequencies. These studies contribute to understanding the structural parameters essential for designing compounds with potential applications in medicinal chemistry and materials science (Pekparlak et al., 2018).

Nonlinear Optical Properties

Research on thiopyrimidine derivatives, including similar compounds, has highlighted their significant potential in nonlinear optics (NLO) and optoelectronic applications. DFT studies have shown that these compounds exhibit considerable NLO character, making them promising candidates for future high-tech applications in fields such as photovoltaics, optical data storage, and photonics (Hussain et al., 2020).

Synthesis and Chemical Reactivity

Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate and related compounds have been synthesized through various methods, including reactions with ethyl mercaptoacetate and further chemical modifications. These synthetic pathways offer routes to a wide range of thieno[2,3-d]pyrimidine derivatives with diverse biological and chemical properties. The ability to undergo alkaline hydrolysis, hydrazinolysis, and reduction reactions opens the door for the creation of novel compounds with potential utility in drug development and material science (Tumkevicius & Kaminskas, 2003).

Antimicrobial and Biological Activities

The reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with various reagents has led to the synthesis of new heterocyclic systems. These compounds, including ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates, have shown promising antimicrobial activity against pathogens like Staphylococcus aureus. Such findings underscore the potential of these derivatives in developing new antimicrobial agents (Sirakanyan et al., 2015).

Cytotoxic Activities and Cancer Research

The synthesis of novel 5-methyl-4-thiopyrimidine derivatives from similar starting materials has been explored for their cytotoxic activities against various cancer cell lines. This research is crucial for identifying new therapeutic agents and understanding the structure-activity relationships that govern the cytotoxicity of thieno[2,3-d]pyrimidine derivatives. Such studies contribute significantly to the field of oncology, providing insights into the potential use of these compounds in cancer treatment (Stolarczyk et al., 2018).

properties

IUPAC Name |

ethyl 4-chloro-5-methyl-2-(phenylsulfanylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S2/c1-3-22-17(21)14-10(2)13-15(18)19-12(20-16(13)24-14)9-23-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJLDMRMGLPZOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)CSC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-5-methyl-2-[(phenylthio)methyl]thieno[2,3-d]pyrimidine-6-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

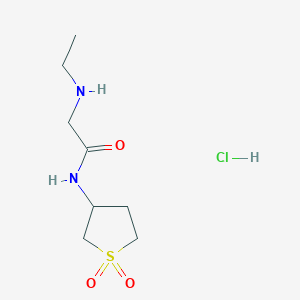

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2706022.png)

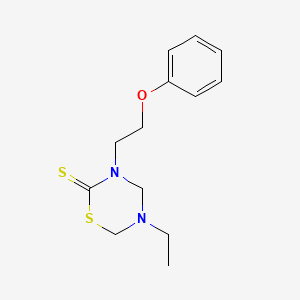

![3-chloro-4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2706026.png)

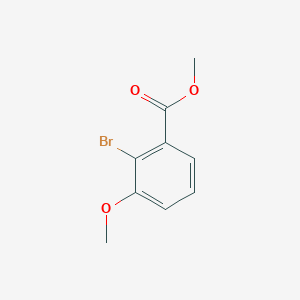

![2-[[1-[2-(4-Chloro-3-methylphenoxy)acetyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2706028.png)

![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoropropanoic acid](/img/structure/B2706038.png)